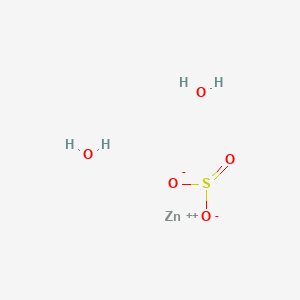
Castor oil, hydrogenated
Übersicht
Beschreibung
Hydrogenated castor oil (HCO) is derived from the natural oil obtained from the seed of the castor plant, which is unique due to its high content of ricinoleic acid, a hydroxylated, unsaturated C18 fatty acid . Castor oil is a versatile feedstock used in the production of various chemical commodities, including lubricating greases, cosmetics, and biofuels .
Synthesis Analysis
The synthesis of hydrogenated castor oil involves catalytic hydrogenation processes. One method uses palladium on carbon (Pd/C) as a catalyst with limonene as a hydrogen source, achieving high modification percentages of castor oil at elevated temperatures . Another approach employs low-pressure hydrogenation with a nickel catalyst to produce a saturated waxy product rich in hydroxy stearic acid . Catalytic transfer hydrogenation (CTH) is also used as a green chemistry approach to reduce the carbon-carbon double bond in ricinoleic acid .
Molecular Structure Analysis
Upon hydrogenation, the molecular structure of castor oil changes significantly. The process typically targets the unsaturated bonds in ricinoleic acid, leading to the formation of various hydrogenated products, including heptadecane, a major diesel fuel component, and 12-hydroxy and 12-keto stearic derivatives . Dehydration and splitting of hydrogenated castor oil can produce iso-oleic acids with trans configuration double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the hydrogenation of castor oil include deoxygenation via decarbonylation, hydrogenation of double bonds, and hydrogenation of the hydroxyl group of methyl ricinoleate . Additionally, the hydrogenation process can be accompanied by dehydrogenation, leading to a mixture of hydroxylated and ketone derivatives .
Physical and Chemical Properties Analysis
The physical properties of castor oil and its hydrogenated derivatives have been studied, revealing low slip melting points and high viscosity, which do not crystallize even at low temperatures . The rheological properties of HCO crystals in surfactant-rich aqueous suspensions have been analyzed, showing that they behave according to a colloidal gel in the transient regime . The optimization of gas chromatographic-mass spectrometric analysis has been carried out for the determination of fatty acids in hydrogenated castor oil, indicating the complexity of its composition .
Wissenschaftliche Forschungsanwendungen
Analytical Techniques and Optimization
- Gas Chromatographic–Mass Spectrometric Analysis : Hydrogenated castor oil has been analyzed for its fatty acids composition using optimized analytical techniques. The study involved the use of various capillary columns to achieve the best resolution for oleic acids isomers and other components. This optimization is crucial for understanding the chemical composition and potential applications of hydrogenated castor oil (Schneider et al., 2004).
Surfactant and Emulsifier Applications
- Nanoemulsion Surfactant : PEG-40 hydrogenated castor oil has been evaluated as a surfactant for oral nanoemulsion formulations. The safety of high concentrations was confirmed through in vitro and in vivo studies, suggesting its potential as a carrier for oral delivery of active compounds (Rachmawati et al., 2017).
Catalytic Transfer Hydrogenation Process
- Catalytic Transfer Hydrogenation : The process of catalytic transfer hydrogenation using glycerol-based reactions has been explored to produce hydrogenated castor oil. This method utilizes glycerol as a hydrogen donor and shows successful conversion, evident from the increment in melting point and FTIR analysis. Such research provides insights into sustainable production methods of hydrogenated castor oil (Amin et al., 2020).
Industrial and Cosmetic Applications
- Industrial Uses : Hydrogenated castor oil serves as a source of 12-hydroxy-stearic acid, an essential component in lithium grease. Its derivatives are also used in lubricants and emulsifiers in various industries, including cosmetics, pharmaceuticals, and food (Kang & McKeon, 2016).
- Rheological Properties in Aqueous Suspensions : The study of hydrogenated castor oil crystals in surfactant-rich aqueous suspensions revealed their potential as rheology modifiers. Different crystal shapes of HCO can affect the rheological performance, offering diverse applications in product formulation (Meirleir et al., 2014).
Environmental Considerations
- Environmental Impact Assessment : The environmental impact of castor oil catalytic transfer hydrogenation was assessed, highlighting the importance of cleaner technology and process optimization. This research underscores the need for environmentally friendly methods in the vegetable oil chemical industry (Schneider et al., 2013).
Wirkmechanismus
Target of Action
Trihydroxystearin, also known as hydrogenated castor oil, primarily targets the skin and hair. It is used extensively in cosmetics and personal care products due to its emollient, moisturizing, and thickening properties .
Mode of Action
Trihydroxystearin works by increasing the thickness of the lipid (oil) portion of cosmetic products . When used in skin care formulations, it slows the loss of water from the skin by forming a barrier on the skin’s surface . In hair care, it improves the texture and manageability of hair, making it softer and more manageable .
Biochemical Pathways
Trihydroxystearin is the triester of glycerin and hydroxystearic acid . It is produced by combining castor oil with glycerin in the presence of a catalyst, resulting in the formation of a triglyceride . This triglyceride is then further reacted with an oxidizing agent to create trihydroxystearin .
Result of Action
The application of Trihydroxystearin results in hydrated and softened skin, making it smoother and more supple . It also helps to improve the texture and consistency of creams and lotions . In hair care, it conditions the hair, making it softer and more manageable .
Action Environment
Trihydroxystearin is a rheological additive made by hydrogenating castor oil, resulting in a fine powder . It provides thixotropic thickening (shear thinning properties) in various oils including mineral, vegetable and silicones oils, and also low-polarity aliphatic solvents . It is also used as a film former, which enhances the water resistance and durability of formulations . The efficacy and stability of Trihydroxystearin can be influenced by environmental factors such as temperature, as it has a melting point of 85-88°C .
Safety and Hazards
Zukünftige Richtungen
The global castor oil market size is projected to reach US$ 1,315.00 million by 2024 . The castor oil sales are expected to witness a moderate CAGR of 3.2% from 2024 to 2034 . The hydrogenated castor oil segment is well-positioned to maintain its lead in driving castor oil sales within the market as long as industries prioritize performance and durability .
Biochemische Analyse
Biochemical Properties
Trihydroxystearin is the triester of glycerin and hydroxystearic acid . It plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is used as a skin conditioning agent, solvent, and viscosity increasing agent in cosmetics . Its performance is the result of its water insolubility and compatibility with various lipids .
Cellular Effects
Trihydroxystearin has several effects on cells and cellular processes. When used in skin care formulations, it slows the loss of water from the skin by forming a barrier on the skin’s surface . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Trihydroxystearin involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXQTXVACYMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051701 | |
| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
939.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [BASF MSDS] | |
| Record name | Castor oil, hydrogenated | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20406 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
139-44-6, 8001-78-3 | |
| Record name | Trihydroxystearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl tris(12-hydroxystearate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Castor oil, hydrogenated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thixin R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Castor oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHYDROXYSTEARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YD7896S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















